molecular formula C10H13NO2 B13328629 (R)-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

(R)-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B13328629
M. Wt: 179.22 g/mol
InChI Key: YRYBEISCUUKUGB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group at the 7th position and a hydroxyl group at the 3rd position of the tetrahydroquinoline ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol may involve large-scale catalytic processes and advanced chiral resolution techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroquinoline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 7-methoxy-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: Formation of 7-methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.

Scientific Research Applications

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.

    7-Hydroxy-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 7th position.

    1,2,3,4-Tetrahydroquinoline: Lacks both the methoxy and hydroxyl groups.

Uniqueness

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the methoxy and hydroxyl groups, which impart distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-3,5,8,11-12H,4,6H2,1H3/t8-/m1/s1

InChI Key

YRYBEISCUUKUGB-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC2=C(C[C@H](CN2)O)C=C1

Canonical SMILES

COC1=CC2=C(CC(CN2)O)C=C1

Origin of Product

United States

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